5-(4-Formylphenoxy)pentanoic acid
Overview
Description
5-(4-Formylphenoxy)pentanoic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Linkers for Solid Phase Synthesis : 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid, a related compound, has been used as a linker for solid phase synthesis. These linkers exhibit higher acid stability compared to standard trityl resins, making them useful for immobilizing and cleaving off carboxylic acids and amines after modifications (Bleicher, Lutz, & Wuethrich, 2000).
X-Ray Diffraction Studies : 1,5-Bis(2-Formylphenoxy)pentane, another related compound, was studied via X-ray diffraction, revealing the crystallographic details of its structure. This type of analysis is crucial for understanding the molecular configuration and potential applications in materials science and chemistry (Pervova, Zaĭdman, Lipunov, & Slepukhin, 2010).
Antiprotozoal Drug Metabolism : The metabolism of the antiprotozoal drug pentamidine, which includes a similar structure to 5-(4-Formylphenoxy)pentanoic acid, has been studied in rats. This research helps in understanding the drug's metabolic pathways and the formation of metabolites like 5-(4'-amidinophenoxy)pentanoic acid (Berger et al., 1992).
HIV-Protease Assay Applications : A derivative, (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, was used to create oligopeptides for HIV-protease activity detection, demonstrating its potential in biochemical assays and medical research (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Green Chemistry Applications : Research on converting γ-valerolactone into pentanoic acid using bifunctional catalysis, which could potentially involve this compound, highlights its role in sustainable chemical processes and the manufacturing of industrially relevant chemicals from biorefineries (Al‐Naji et al., 2020).
Synthesis of Macrocyclic Aromatic Ether Sulfone : The synthesis of novel initiators from 4,4′-bis(4-hydroxyphenyl)pentanoic acid, which is structurally related to this compound, for the production of heterobifunctionalized polymers. This has implications in polymer chemistry and materials science (Sane et al., 2013).
Properties
IUPAC Name |
5-(4-formylphenoxy)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-9-10-4-6-11(7-5-10)16-8-2-1-3-12(14)15/h4-7,9H,1-3,8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHYKIMZQSCJGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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